Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate
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Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an isonicotinate moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with pinacolborane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate involves the formation of a boronate complex with various substrates. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through coordination with nucleophiles. This coordination activates the substrate, making it more reactive towards coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is unique due to its isonicotinate moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .
Properties
Molecular Formula |
C13H18BNO4 |
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Molecular Weight |
263.10 g/mol |
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-15-7-6-9(10)11(16)17-5/h6-8H,1-5H3 |
InChI Key |
NFVIOBCOYZTGOM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)OC |
Origin of Product |
United States |
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